Zidebactam sodium

metallo-β-lactamase NDM carbapenem resistance

Zidebactam sodium (CAS: 1706777-46-9), also known as WCK 5107 sodium, is an investigational bicyclo-acyl hydrazide (BCH) derivative of the diazabicyclooctane (DBO) scaffold that functions as a dual-action β-lactam enhancer. Unlike classical β-lactamase inhibitors (BLIs) such as avibactam, relebactam, or vaborbactam, zidebactam combines specific penicillin-binding protein 2 (PBP2) inhibition with β-lactamase inhibition, conferring intrinsic antibacterial activity independent of partner β-lactams.

Molecular Formula C13H20N5NaO7S
Molecular Weight 413.38 g/mol
CAS No. 1706777-46-9
Cat. No. B3323798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZidebactam sodium
CAS1706777-46-9
Molecular FormulaC13H20N5NaO7S
Molecular Weight413.38 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C13H21N5O7S.Na/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24;/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24);/q;+1/p-1/t8-,9-,10+;/m1./s1
InChIKeyOWQBTXVLPFNTDR-RIHXGJNQSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zidebactam Sodium (WCK 5107) Procurement & Selection Overview for Antibacterial Research


Zidebactam sodium (CAS: 1706777-46-9), also known as WCK 5107 sodium, is an investigational bicyclo-acyl hydrazide (BCH) derivative of the diazabicyclooctane (DBO) scaffold that functions as a dual-action β-lactam enhancer [1]. Unlike classical β-lactamase inhibitors (BLIs) such as avibactam, relebactam, or vaborbactam, zidebactam combines specific penicillin-binding protein 2 (PBP2) inhibition with β-lactamase inhibition, conferring intrinsic antibacterial activity independent of partner β-lactams [2]. Its primary clinical formulation is the fixed-dose combination cefepime/zidebactam (WCK 5222), currently in global Phase III trials for the treatment of serious multidrug-resistant Gram-negative infections [3]. Zidebactam sodium is commercially available as a lyophilized powder with a purity of ≥98% and is supplied for research use only .

Why Zidebactam Sodium Cannot Be Substituted by Avibactam, Relebactam, or Vaborbactam


Zidebactam sodium cannot be substituted with other DBO-based β-lactamase inhibitors (avibactam, relebactam) or boronate inhibitors (vaborbactam) because it possesses a fundamentally distinct mechanism: it is a high-affinity PBP2 inhibitor with standalone bactericidal activity, whereas comparators function solely as β-lactamase inhibitors lacking intrinsic antibacterial action [1]. This mechanistic divergence translates to differential spectra against metallo-β-lactamase (MBL)-producing isolates—where conventional BLIs are completely ineffective—and to superior combination activity against specific carbapenemase subsets [2]. The following quantitative evidence demonstrates that the PBP2-targeting β-lactam enhancer mechanism yields measurable, comparator-defined advantages that cannot be recapitulated by generic substitution with other BLIs [3].

Zidebactam Sodium: Comparative Quantitative Evidence for Informed Procurement


MBL-Producing Isolate Susceptibility: Zidebactam vs. Avibactam, Relebactam, and Vaborbactam

Against imipenem-non-susceptible Enterobacterales (INS-EC) and K. pneumoniae (INS-KP) harboring metallo-β-lactamase (MBL) genes, only cefepime/zidebactam demonstrated susceptibility. In contrast, ceftazidime/avibactam, imipenem/relebactam, and meropenem/vaborbactam were all ineffective against this subset [1]. In a separate study of NDM-producing Enterobacterales from India (n=220), 100% of isolates were susceptible to cefepime/zidebactam at a breakpoint of ≤8 mg/L, whereas currently approved BL/BLI combinations are ineffective against MBL producers due to lack of MBL inhibition [2].

metallo-β-lactamase NDM carbapenem resistance Enterobacterales

Cefepime/Zidebactam MIC90 Superiority vs. Imipenem/Relebactam and Meropenem/Vaborbactam in ESBL-Producing Enterobacterales

In a 2025 evaluation of 200 ESBL-producing clinical Enterobacterales isolates, cefepime/zidebactam (C/Z) demonstrated a 4-fold lower MIC90 (2 mg/L) compared to both imipenem/relebactam (I/R) and meropenem/vaborbactam (M/V) (each 8 mg/L). Aztreonam/avibactam (A/A) also achieved a MIC90 of 2 mg/L [1]. The lower MIC90 indicates higher potency per unit concentration against ESBL producers, potentially offering more robust coverage at clinically achievable exposures.

ESBL MIC90 Enterobacterales β-lactam combinations

Standalone Intrinsic Antibacterial Activity of Zidebactam: MIC50/90 Data Against E. coli and Enterobacter spp.

Unlike avibactam, relebactam, and vaborbactam, which lack clinically meaningful intrinsic antibacterial activity, zidebactam sodium alone exhibits potent standalone activity. Against wild-type Enterobacteriaceae, zidebactam achieves a MIC50 of 0.25 mg/L . Against E. coli specifically, the MIC50 and MIC90 are both 0.12 mg/L; against Enterobacter spp., the MIC50 is 0.12 mg/L and the MIC90 is 0.25 mg/L . This intrinsic PBP2-mediated activity fundamentally distinguishes zidebactam as a β-lactam enhancer rather than a mere β-lactamase inhibitor.

intrinsic antibacterial activity PBP2 inhibitor MIC standalone potency

KPC-Producing Isolate Susceptibility Enhancement: Zidebactam vs. Avibactam, Relebactam, and Vaborbactam

Against imipenem-non-susceptible E. coli and K. pneumoniae harboring exclusively blaKPC-like genes (n=58), zidebactam increased cefepime susceptibility by 100%, achieving complete restoration of susceptibility. In the same isolate set, avibactam increased ceftazidime susceptibility by 96.6%, relebactam increased imipenem susceptibility by 84.5%, and vaborbactam increased meropenem susceptibility by 75.9% [1]. Zidebactam was the only enhancer/inhibitor to achieve 100% susceptibility restoration in this KPC-positive cohort.

KPC carbapenemase susceptibility restoration Klebsiella pneumoniae

In Vivo Efficacy of WCK 6777 (Ertapenem/Zidebactam) Against Carbapenemase-Producing K. pneumoniae in Murine Pneumonia Model

In the neutropenic murine pneumonia model, the human-simulated regimen (HSR) of WCK 6777 (ertapenem 2 g + zidebactam 2 g q24h) achieved a killing profile exceeding the translational benchmark of ≥1 log10 CFU reduction in 18 of 21 (86%) carbapenemase-producing K. pneumoniae (CP-KP) isolates. Two additional isolates showed ~0.5 log10 kill, and stasis was observed in one. In contrast, ertapenem HSR alone and zidebactam HSR alone produced bacterial growth of +2.2 ± 0.60 and +2.05 ± 0.71 log10 CFU/lungs, respectively [1]. The combination demonstrated potent in vivo activity against isolates with MICs up to 8 mg/L.

in vivo efficacy murine pneumonia model ertapenem carbapenemase

Recommended Research and Procurement Applications for Zidebactam Sodium


MBL (NDM/VIM)-Producing Gram-Negative Pathogen Research

Procure zidebactam sodium for in vitro and in vivo studies targeting metallo-β-lactamase-producing Enterobacterales and P. aeruginosa. As demonstrated, cefepime/zidebactam achieves 100% susceptibility against NDM-producing Enterobacterales, whereas all currently approved BL/BLI combinations (ceftazidime/avibactam, imipenem/relebactam, meropenem/vaborbactam) are completely ineffective against this subset [1]. For laboratories investigating resistance mechanisms or screening novel agents against MBL producers, zidebactam sodium provides an essential comparator and potential backbone agent.

KPC- and OXA-48-like-Producing Enterobacterales Susceptibility Studies

Use zidebactam sodium in combination with cefepime or ertapenem for evaluating susceptibility restoration in serine carbapenemase-producing isolates. Quantitative data show that zidebactam achieves 100% susceptibility restoration against blaKPC-like-positive Enterobacterales—superior to avibactam (96.6%), relebactam (84.5%), and vaborbactam (75.9%) [2]. For OXA-48-like producers, zidebactam/cefepime restores susceptibility in 75% of isolates, providing a complementary option to avibactam/ceftazidime (85%) [2].

ESBL-Producing Enterobacterales Potency Studies

Employ zidebactam sodium in combination with cefepime for high-potency in vitro studies against ESBL-producing isolates. The 4-fold lower MIC90 of cefepime/zidebactam (2 mg/L) compared to imipenem/relebactam and meropenem/vaborbactam (each 8 mg/L) [3] supports its selection for assays requiring enhanced potency or where lower drug concentrations are desirable to avoid cytotoxicity or interference.

Murine Infection Model Research Requiring Translational PK/PD Data

Select zidebactam sodium for in vivo efficacy studies using neutropenic murine thigh infection or pneumonia models. Human-simulated regimens of cefepime/zidebactam (WCK 5222) and ertapenem/zidebactam (WCK 6777) have established PK/PD benchmarks and demonstrated efficacy exceeding 1 log10 CFU reduction in both P. aeruginosa and K. pneumoniae models [4]. These translational data provide a validated framework for comparative efficacy studies and novel combination testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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